2,3-Dehydro Lovastatin Acid Sodium Salt

Description

BenchChem offers high-quality 2,3-Dehydro Lovastatin Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dehydro Lovastatin Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C₂₄H₃₅NaO₅ |

|---|---|

Molecular Weight |

426.52 |

Synonyms |

[1S-[1α(2E,5S*),2α,6β,8β(R*),8aα]]− 7-[1,2,6,7,8,8a-Hexahydro-2,6-dimethyl-8-_x000B_(2-methyl-1-oxobutoxy)-1-naphthalenyl]-5-hydroxy-2-heptenoic Acid Sodium Salt; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt

Introduction

Lovastatin, a secondary metabolite produced by fungi such as Aspergillus terreus, was one of the first highly effective inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase to be commercialized.[1] This enzyme catalyzes a rate-limiting step in cholesterol biosynthesis.[2] Lovastatin is administered as an inactive prodrug, a lactone, which is hydrolyzed in vivo to its active β-hydroxy acid form.[1][3] The study of lovastatin's derivatives and related compounds is crucial for understanding its metabolism, developing more potent analogs, and for quality control during its production.

One such critical derivative is 2,3-Dehydro Lovastatin Acid Sodium Salt. This compound, featuring a double bond in the heptanoic acid side chain, is an important reference standard for analytical method development and validation, particularly in Abbreviated New Drug Applications (ANDA) for lovastatin products.[4][5] Its presence as a byproduct in fermentation processes or as a degradation product necessitates its synthesis and thorough characterization for use as a qualified standard in purity and stability assays.[6][7]

This guide provides a comprehensive overview of a plausible synthetic route and the rigorous analytical methodologies required for the characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt, designed for researchers and professionals in drug development and quality control.

Part 1: Multi-Step Synthesis Pathway

The synthesis of 2,3-Dehydro Lovastatin Acid Sodium Salt from the commercially available lovastatin lactone is a multi-step process. The core strategy involves three key transformations:

-

Saponification: The inactive lactone prodrug is hydrolyzed under basic conditions to yield the water-soluble lovastatin hydroxy acid sodium salt.

-

Dehydrogenation: A double bond is selectively introduced at the 2,3-position of the heptanoic acid side chain. This is the most challenging step, requiring careful selection of reagents to avoid side reactions on the complex polyketide structure.

-

Purification and Salt Formation: The target compound is purified and isolated as a stable sodium salt.

Overall Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol 1: Hydrolysis of Lovastatin Lactone

The initial step opens the lactone ring to expose the hydroxy acid moiety, which is essential for the subsequent elimination reaction. This is a standard saponification reaction.

-

Rationale: Sodium hydroxide provides the nucleophilic hydroxide ion to attack the lactone's carbonyl carbon. A co-solvent system like methanol/water or ethanol/water is used to ensure the solubility of both the relatively nonpolar lovastatin lactone and the ionic base.[8][9] Gentle warming accelerates the reaction to completion.

-

Methodology:

-

Suspend Lovastatin (1.0 eq) in a 1:2 mixture of methanol and water.

-

Add a solution of sodium hydroxide (1.1 eq, ~3% w/v) to the suspension.

-

Warm the reaction mixture to approximately 35-40°C and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or HPLC (typically 1-2 hours). The solution should become clear as the soluble sodium salt is formed.

-

Cool the reaction mixture to room temperature. This solution containing Lovastatin Acid Sodium Salt can be used directly or after an acidic workup for the next step.

-

Experimental Protocol 2: Dehydrogenation of Lovastatin Acid (Proposed)

Creating the 2,3-double bond requires a dehydration/elimination reaction. A direct acid- or base-catalyzed dehydration of the 3-hydroxyl group is risky due to the molecule's sensitivity and potential for side reactions. A more controlled approach involves converting the hydroxyl into a good leaving group, followed by base-induced elimination.

-

Rationale: This two-step sequence provides high selectivity. The 3-hydroxyl group is first converted to a mesylate or tosylate, which are excellent leaving groups. A sterically hindered, non-nucleophilic base like 1,8-Diazabicyclo[10]undec-7-ene (DBU) is then used to promote an E2 elimination, forming the desired α,β-unsaturated carboxylic acid with minimal risk of competing substitution (SN2) reactions.

-

Methodology:

-

Acidification & Extraction:

-

Cool the solution from Protocol 1 in an ice bath and carefully adjust the pH to ~4.0 with 1M hydrochloric acid.[8][9]

-

Extract the resulting lovastatin acid into an organic solvent like ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude lovastatin acid.

-

-

Activation of Hydroxyl Group:

-

Dissolve the dried lovastatin acid in anhydrous dichloromethane or pyridine at 0°C under a nitrogen atmosphere.

-

Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (1.5 eq) or use pyridine as both solvent and base.

-

Stir the reaction at 0°C for 1-2 hours, monitoring by TLC for the consumption of the starting material.

-

-

Elimination:

-

Without isolating the mesylate intermediate, add DBU (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, or until the elimination is complete by TLC/HPLC analysis.

-

-

Workup:

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with 1M HCl, water, and brine.

-

Dry over anhydrous sodium sulfate and concentrate in vacuo to yield the crude 2,3-Dehydro Lovastatin Acid.

-

-

Experimental Protocol 3: Purification and Final Salt Formation

Purification is critical to ensure the final product meets the high-purity requirements for a reference standard. The final step involves converting the purified acid to its stable sodium salt.

-

Rationale: Flash column chromatography is a standard method for purifying organic compounds of moderate polarity. The final salt formation is achieved by a precise acid-base titration with a sodium source. Using a stoichiometric amount of a sodium base like sodium 2-ethylhexanoate in a non-aqueous solvent allows for the precipitation of the clean sodium salt.[8][9]

-

Methodology:

-

Purification:

-

Purify the crude product from Protocol 2 using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% acetic acid (to prevent salt formation on the column).

-

Combine fractions containing the pure product (as determined by TLC/HPLC) and concentrate in vacuo.

-

-

Salt Formation:

-

Dissolve the purified 2,3-Dehydro Lovastatin Acid in a minimal amount of a suitable solvent like ethyl acetate or acetone.

-

Add a stoichiometric quantity (1.0 eq) of sodium 2-ethylhexanoate dissolved in the same solvent.

-

Stir the mixture gently at room temperature. The sodium salt should precipitate out of the solution.

-

Cool the slurry to 5-10°C to maximize precipitation.[9]

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 2,3-Dehydro Lovastatin Acid Sodium Salt as a solid powder.

-

-

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is mandatory to confirm the identity, structure, and purity of the synthesized material. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Analytical Characterization Workflow

Caption: Orthogonal methods for analytical characterization.

Experimental Protocol 4: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary tool for assessing the purity of the final compound and distinguishing it from lovastatin and other related impurities.

-

Rationale: Reversed-phase chromatography on a C18 column effectively separates compounds based on polarity. An acidic mobile phase (e.g., using phosphoric or formic acid) ensures that the carboxylate is protonated, leading to sharp, well-defined peaks.[11][12] UV detection is suitable as the conjugated diene system in the hexahydronaphthalene ring and the α,β-unsaturated carboxylate provide strong chromophores.[7][10]

-

Methodology:

-

Instrument: HPLC system with a PDA or VWD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[2][11]

-

Flow Rate: 1.0 - 1.5 mL/min.[2]

-

Column Temperature: 25-30°C.

-

Sample Preparation: Dissolve a known quantity of the final product in the mobile phase or a suitable diluent (e.g., 80:20 acetonitrile:water).

-

Analysis: Inject the sample and analyze the chromatogram for the main peak's retention time and area percentage to determine purity. The introduction of the 2,3-double bond should result in a different retention time compared to lovastatin acid.

-

Experimental Protocol 5: Mass Spectrometry (MS)

Mass spectrometry provides unambiguous confirmation of the molecular weight of the synthesized compound.

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this one, allowing for the detection of the molecular ion with minimal fragmentation. High-resolution mass spectrometry (e.g., QTOF) can confirm the elemental composition.

-

Methodology:

-

Instrument: LC-MS system, typically with an ESI source.

-

Mode: Can be run in either positive or negative ion mode.

-

Negative Mode: Expect to see the deprotonated molecule [M-Na]⁻ at m/z 403.25.

-

Positive Mode: Expect to see the protonated molecule [M-Na+H]⁺ at m/z 405.26 or the sodium adduct [M-Na+2Na]⁺ at m/z 449.22.

-

-

Sample Preparation: Infuse a dilute solution of the sample in methanol or acetonitrile directly into the source, or analyze the eluent from the HPLC.

-

Analysis: Confirm that the observed mass-to-charge ratio (m/z) matches the calculated theoretical mass for the chemical formula C₂₄H₃₅O₅Na.[6]

-

Experimental Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unequivocal structural elucidation, providing detailed information about the carbon-hydrogen framework.

-

Rationale: ¹H and ¹³C NMR spectra will provide definitive proof of the 2,3-dehydro structure. The key diagnostic signals will be the appearance of two new olefinic protons and the disappearance of the signals corresponding to the CH₂-CH(OH) moiety in the parent lovastatin acid.

-

Methodology:

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in a suitable deuterated solvent, such as methanol-d₄ or DMSO-d₆.

-

Analysis:

-

¹H NMR: Look for the appearance of two new signals in the olefinic region (typically δ 5.5-7.5 ppm) corresponding to the protons at C2 and C3. These signals will likely appear as doublets or doublets of doublets due to coupling with each other and adjacent protons. Concurrently, the signals for the C2 protons and the C3 proton from the saturated side chain of lovastatin acid will be absent.

-

¹³C NMR: Expect to see two new signals for the sp² carbons of the double bond (typically δ 120-150 ppm) and a downfield shift of the C1 carbonyl carbon due to conjugation. The signals for the C2 and C3 carbons of the saturated parent compound will be absent.

-

-

Part 3: Data Summary

The following table summarizes the expected key characterization data for the synthesized compound.

| Parameter | Expected Value | Rationale / Reference |

| Molecular Formula | C₂₄H₃₅NaO₅ | Based on chemical structure.[6] |

| Molecular Weight | 426.52 g/mol | Calculated from the molecular formula.[6][13] |

| HPLC Retention Time | Varies with conditions | Expected to be different from Lovastatin Acid due to altered polarity. |

| UV λmax | ~238 nm | Based on the conjugated chromophore system.[14][15] |

| Mass Spectrum (ESI-) | m/z 403.25 [M-Na]⁻ | Corresponds to the deprotonated free acid. |

| Mass Spectrum (ESI+) | m/z 405.26 [M-Na+H]⁺ | Corresponds to the protonated free acid. |

| ¹H NMR (Key Signals) | δ ~5.5-7.5 ppm (2H, olefinic) | Diagnostic for the new C=C double bond. |

| ¹³C NMR (Key Signals) | δ ~120-150 ppm (2C, olefinic) | Diagnostic for the new sp² carbons. |

Conclusion

The synthesis and characterization of 2,3-Dehydro Lovastatin Acid Sodium Salt require a well-designed, multi-step chemical process coupled with a suite of orthogonal analytical techniques. The proposed pathway, involving lactone hydrolysis, a controlled dehydrogenation via an activated intermediate, and purification, presents a robust method for obtaining this valuable reference material. Rigorous characterization by HPLC, MS, and NMR is non-negotiable and provides a self-validating system to ensure the material's identity, purity, and structural integrity, making it suitable for its intended use in high-stakes pharmaceutical quality control and regulatory filings.

References

- US6756507B2 - Process for the preparation of sodium salts of statins - Google Patents. [URL: https://patents.google.

- WO2001044144A2 - Process for the preparation of sodium salts of statins - Google Patents. [URL: https://patents.google.

- Cis-2,3-Dehydro Lovastatin Acid Sodium Salt | CAS No: 1649450-58-7. AquigenBio. [URL: https://www.aquigenbio.

- Cis-2,3-Dehydro Lovastatin Acid Sodium Salt CAS#: 1649450-58-7 - ChemWhat. [URL: https://www.

- Javernik, S., & Vovk, I. (2003). Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere. Acta Chimica Slovenica, 50(4), 757-767.

- Wang-Iverson, D., Ivashkiv, E., Jemal, M., & Cohen, A. I. (1989). Determination of lovastatin acid in serum by gas chromatography/mass spectrometry. Rapid communications in mass spectrometry, 3(5), 132–134.

- Bizukojc, M., & Ledakowicz, S. (2015). Lovastatin Production: From molecular basis to industrial process optimization. Biotechnology and Applied Biochemistry, 62(4), 438-453.

- Lovastatin - Wikipedia. [URL: https://en.wikipedia.

- Tang, B. K., Kalow, W., & Roberts, E. A. (1993). Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. European journal of clinical pharmacology, 44(1), 83–86.

- 2,3-Dehydro Lovastatin Acid Sodium Salt | CAS 188067-71-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.

- Nurhabibah, N., Nugroho, A. K., Martien, R., & Lukitaningsih, E. (2021). Solubility Studies and Validation of Lovastatin using High Performance Liquid Chromatography Method. Research Journal of Pharmacy and Technology, 14(1), 1-6.

- Lovastatin Hydroxy Acid (sodium salt) | CAS 75225-50-2 | Cayman Chemical - Biomol. [URL: https://www.biomol.com/products/all-biochemicals/miscellaneous/lovastatin-hydroxy-acid-sodium-salt-cay10010339-1.html]

- Lovastatin Hydroxy Acid (sodium salt) (CAS Number: 75225-50-2) | Cayman Chemical. [URL: https://www.caymanchem.

- 2,3-Dehydro Lovastatin Acid Sodium Salt | CAS 188067-71-2 | SCBT. Santa Cruz Biotechnology. [URL: https://www.scbt.

- Methods for the Analysis of Lovastatin Extended-Release Tablets. USP's Emerging Standards. [URL: https://www.uspnf.

- Manzoni, M., & Rollini, M. (2012). A review on lovastatin and its production. Journal of Biochemical Technology, 4(1), 581-587.

- de Oliveira, J. E., de Diego, M., & de Oliveira, L. A. (2012). Development and Validation of a Simple and Fast HPLC Method for Determination of Lovastatin, Pravastatin and Simvastatin.

- Lee, C. H., Pan, T. M., & Chen, C. J. (2007). Conversion Investigation for Lovastatin and Its Derivatives By HPLC. Journal of the Chinese Chemical Society, 54(4), 989-995.

Sources

- 1. jbiochemtech.com [jbiochemtech.com]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Variable activation of lovastatin by hydrolytic enzymes in human plasma and liver. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cis-2,3-Dehydro Lovastatin Acid Sodium Salt | CAS No: 1649450-58-7 [aquigenbio.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2,3-Dehydro Lovastatin Acid Sodium Salt | CAS 188067-71-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. emergingstandards.usp.org [emergingstandards.usp.org]

- 8. US6756507B2 - Process for the preparation of sodium salts of statins - Google Patents [patents.google.com]

- 9. WO2001044144A2 - Process for the preparation of sodium salts of statins - Google Patents [patents.google.com]

- 10. rjptonline.org [rjptonline.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. veeprho.com [veeprho.com]

- 14. Lovastatin Hydroxy Acid (sodium salt) | CAS 75225-50-2 | Cayman Chemical | Biomol.com [biomol.com]

- 15. caymanchem.com [caymanchem.com]

2,3-Dehydro Lovastatin Acid Sodium Salt: Impurity Profile & Mechanistic Insights

Executive Summary

2,3-Dehydro Lovastatin Acid Sodium Salt (CAS: 1649450-58-7 / 188067-71-2) is a critical pharmaceutical impurity and degradation product associated with the HMG-CoA reductase inhibitor Lovastatin. Unlike its parent compound, which is a potent cholesterol-lowering agent, the 2,3-dehydro variant represents a structural degradant formed via the elimination of the pharmacologically essential

This technical guide analyzes the compound's identity, its mechanism of formation (degradation pathway), and the structural-activity relationship (SAR) that renders it a vital reference standard for purity profiling in drug development.

Part 1: Chemical Identity & Structural Biology

Compound Classification

-

Chemical Name: Sodium (2Z,5R)-7-[(1S,2S,6R,8S,8aR)-1,2,6,7,8,8a-hexahydro-2,6-dimethyl-8-[(2S)-2-methyl-1-oxobutoxy]-1-naphthalenyl]-5-hydroxy-2-heptenoate.

-

Role: Pharmaceutical Reference Standard (Impurity/Degradant).

-

Parent Drug: Lovastatin (Mevinolin).

-

Molecular Formula:

Structural Divergence from Active Pharmacophore

The biological potency of statins relies on the 3,5-dihydroxyheptanoic acid moiety, which mimics the transition state of HMG-CoA reduction.

-

Lovastatin Acid (Active): Contains -OH groups at C3 and C5. The C3-OH is critical for hydrogen bonding with the HMG-CoA reductase active site (specifically residues Ser684 and Asp690).[1]

-

2,3-Dehydro Variant (Inactive/Low Potency): A double bond exists between C2 and C3. This modification results from the dehydration (loss of water) involving the C3 hydroxyl group.

-

Consequence: The loss of the C3-OH group and the rigidification of the side chain destroy the transition-state mimicry, drastically reducing or abolishing binding affinity to HMG-CoA reductase.

-

Part 2: Mechanistic Profile[1]

Mechanism of Formation (Degradation Pathway)

The primary "mechanism" relevant to this compound is its formation via acid-catalyzed

-

Hydrolysis: Lovastatin (Lactone) is hydrolyzed to Lovastatin Acid (Open Ring).

-

Protonation: Under acidic conditions, the C3-hydroxyl group can be protonated.

-

Elimination: Water is eliminated, forming a double bond between C2 and C3 (conjugation with the C1 carboxylate).

Biological Mechanism (Structure-Activity Relationship)

While Lovastatin Acid acts as a competitive inhibitor of HMG-CoA reductase (

| Feature | Lovastatin Acid (Active) | 2,3-Dehydro Lovastatin (Impurity) | Mechanistic Impact |

| C3 Position | Hydroxyl (-OH) | Double Bond (=) | Loss of critical H-bond donor/acceptor. |

| Side Chain | Flexible, | Rigid, | Steric clash prevents induced fit in enzyme pocket. |

| Activity | Potent HMG-CoA Inhibitor | Negligible / Inactive | Failure to mimic Mevalonate transition state. |

Part 3: Visualization of Degradation Logic

The following diagram illustrates the transformation from the prodrug Lovastatin to its active form, and subsequently to the 2,3-dehydro degradation product.

Caption: Pathway showing the activation of Lovastatin and its subsequent degradation into the inactive 2,3-dehydro form.

Part 4: Experimental Protocols (Quality Control)

Since 2,3-Dehydro Lovastatin is a reference standard, the primary experimental workflow involves HPLC Impurity Profiling .

HPLC Detection Protocol

Objective: To quantify 2,3-dehydro lovastatin as an impurity in bulk Lovastatin API.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient:

-

0-5 min: 60% A / 40% B

-

5-20 min: Linear gradient to 20% A / 80% B

-

-

Flow Rate: 1.5 mL/min.

-

Detection: UV at 238 nm (The conjugated double bond in the dehydro variant may shift

slightly compared to the parent; 238 nm is standard for statins). -

Expected Result:

-

Lovastatin Acid: Elutes early (more polar).

-

Lovastatin (Lactone): Elutes late (less polar).

-

2,3-Dehydro Lovastatin: Elutes at a distinct Relative Retention Time (RRT), typically between the acid and lactone forms due to intermediate polarity (loss of -OH but presence of carboxylate).

-

References

-

National Center for Biotechnology Information (NCBI). Lovastatin: Mechanism of Action and Metabolism. PubChem Database. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Mevacor (Lovastatin) Prescribing Information. Available at: [Link][2]

-

Guide to Pharmacology. HMG-CoA Reductase Inhibitors: Ligand Interactions. IUPHAR/BPS. Available at: [Link]

Sources

An In-Depth Technical Guide to the In Vitro Activity of Lovastatin Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lovastatin, a widely prescribed cholesterol-lowering agent, is a prodrug that undergoes conversion to its active form and can also degrade into various products under different physiological and storage conditions. Understanding the in vitro biological activities of these degradation products is paramount for a comprehensive assessment of lovastatin's overall therapeutic and toxicological profile. This technical guide provides an in-depth analysis of the known in vitro effects of lovastatin's primary degradation products, focusing on their impact on HMG-CoA reductase inhibition, cytotoxicity, and endothelial cell function. Detailed, field-proven protocols for key in vitro assays are provided to enable researchers to rigorously evaluate these compounds. This guide is intended to be a critical resource for researchers in pharmacology, drug discovery, and toxicology, offering both foundational knowledge and practical methodologies for the study of lovastatin and its derivatives.

Introduction: The Significance of Lovastatin and Its Degradation Products

Lovastatin, a secondary metabolite isolated from fungi, was the first HMG-CoA reductase inhibitor to be approved for the treatment of hypercholesterolemia.[1] Its primary mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Lovastatin is administered as an inactive lactone prodrug, which is hydrolyzed in vivo to its pharmacologically active β-hydroxy acid form.[2]

However, the chemical journey of lovastatin does not end with its activation. The lactone ring is susceptible to hydrolysis under various pH conditions, and other degradation pathways can lead to the formation of additional products, such as dehydrolovastatin.[3] The presence and biological activities of these degradation products are of significant interest for several reasons:

-

Therapeutic Efficacy: The conversion to the active β-hydroxy acid is essential for the primary cholesterol-lowering effect. The rate and extent of this conversion, as well as the potential for degradation into inactive or less active compounds, can influence the overall efficacy of the drug.

-

Pleiotropic Effects: Statins are known to have effects beyond cholesterol-lowering, often referred to as pleiotropic effects.[4] These can include anti-inflammatory, immunomodulatory, and anti-proliferative properties.[4] It is crucial to determine whether the parent drug, its active metabolite, or its degradation products are responsible for these off-target activities.

-

Toxicology and Side Effects: The degradation products of lovastatin may possess their own unique toxicological profiles, potentially contributing to the adverse effects associated with statin therapy. A thorough understanding of their in vitro cytotoxicity is therefore essential.

This guide will dissect the in vitro activities of the most well-characterized lovastatin degradation products, providing a framework for their systematic evaluation.

Lovastatin Degradation: A Chemical Perspective

The primary degradation pathway of lovastatin is the hydrolysis of its lactone ring. This process is highly dependent on pH.[3]

-

Alkaline and Neutral Conditions: Favor the opening of the lactone ring to form the active β-hydroxy acid.[3]

-

Acidic Conditions: Can also lead to hydrolysis, though the stability is greater than in alkaline or neutral media.[3]

Beyond simple hydrolysis, other degradation products can form, such as dehydrolovastatin. The formation of these products can be influenced by factors like temperature, light, and the presence of oxidizing agents.

Caption: Workflow for the HMG-CoA reductase inhibition assay.

In Vitro Cytotoxicity Assessment

The cytotoxic potential of lovastatin and its degradation products is a critical aspect of their safety profile. In vitro cytotoxicity assays provide a means to evaluate their effects on cell viability and proliferation in various cell types.

Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay is a robust and high-throughput method for screening the cytotoxic effects of compounds. HepG2 cells, a human liver cancer cell line, are often used as they represent a relevant cell type for studying the effects of drugs metabolized in the liver.

Comparative Cytotoxicity

Recent studies have highlighted that the lactone form of lovastatin can exhibit cytotoxic effects, particularly in cancer cell lines, that are independent of HMG-CoA reductase inhibition. [5]This effect is thought to be related to the inhibition of the proteasome. [5]The β-hydroxy acid form is generally less cytotoxic. [6]

| Cell Line | Compound | Cytotoxicity (IC50/LC50) | Reference(s) |

|---|---|---|---|

| HepG2 | Lovastatin (unspecified form) | 0.1 - 2.5 µM (non-toxic over 8 days) | [6] |

| Myotubes | Lovastatin (unspecified form) | IC50 = 5.4 µM (protein synthesis inhibition) | [7] |

Note: The cytotoxic concentrations can vary significantly depending on the cell line, exposure time, and the specific endpoint being measured.

Experimental Protocol: MTT Cytotoxicity Assay

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

Test compounds (lovastatin lactone, β-hydroxy acid, etc.)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds.

-

Include control wells with medium only (no cells) and cells with vehicle control (the solvent used to dissolve the compounds).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the LC50 (lethal concentration 50%) or IC50 (inhibitory concentration 50%) value.

-

In Vitro Assessment of Endothelial Function

The vascular endothelium plays a crucial role in cardiovascular health, and statins are known to have beneficial effects on endothelial function. These effects are often attributed to the increased production of nitric oxide (NO), a key signaling molecule involved in vasodilation and anti-inflammatory processes.

Causality Behind Experimental Choices

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO production by quantifying its stable breakdown products, nitrite and nitrate. In this assay, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically. This assay provides a reliable way to assess the effects of compounds on NO production in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Effects on Endothelial Nitric Oxide Production

Lovastatin has been shown to increase the expression and activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production in endothelial cells. This effect is thought to contribute to the pleiotropic cardiovascular benefits of statins. The relative contributions of the lactone, hydroxy acid, and other degradation products to this effect are an active area of research. Some studies suggest that the anti-inflammatory effects of dehydrolovastatin may also play a role in improving endothelial function. [8]

Experimental Protocol: Griess Assay for Nitric Oxide Production

Materials:

-

Endothelial cells (e.g., HUVECs)

-

Complete endothelial cell growth medium

-

Test compounds

-

Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader capable of measuring absorbance at ~540 nm

Procedure:

-

Cell Culture and Treatment:

-

Culture endothelial cells in a 96-well plate until they reach confluence.

-

Treat the cells with the test compounds at various concentrations for the desired time period. Include appropriate vehicle controls.

-

-

Sample Collection:

-

After treatment, collect the cell culture supernatant from each well.

-

-

Griess Reaction:

-

In a new 96-well plate, add the collected supernatant.

-

Prepare a standard curve using serial dilutions of the sodium nitrite standard.

-

Add the Griess Reagent to all wells (samples and standards).

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Absorbance Measurement:

-

Measure the absorbance at ~540 nm using a microplate reader.

-

-

Data Analysis:

-

Use the standard curve to determine the concentration of nitrite in each sample.

-

Compare the nitrite levels in the treated groups to the control group to assess the effect of the compounds on NO production.

-

Caption: Workflow for assessing endothelial nitric oxide production.

Conclusion and Future Directions

The in vitro evaluation of lovastatin's degradation products reveals a complex pharmacological profile that extends beyond the simple inhibition of HMG-CoA reductase by its active β-hydroxy acid metabolite. The parent lactone prodrug and other degradation products, such as dehydrolovastatin, possess distinct biological activities, including potential off-target cytotoxicity and anti-inflammatory effects.

This technical guide provides a foundational framework and practical methodologies for researchers to systematically investigate the in vitro activity of these compounds. A thorough understanding of the individual contributions of each degradation product is essential for a complete picture of lovastatin's therapeutic efficacy and safety.

Future research should focus on:

-

Comprehensive Profiling: Systematically characterizing the in vitro activity of a wider range of lovastatin degradation products using a battery of assays.

-

Quantitative Comparisons: Conducting head-to-head comparisons of the potency (e.g., IC50, EC50, LC50) of different degradation products in various assays.

-

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying the observed in vitro effects of these degradation products.

-

In Vitro-In Vivo Correlation: Investigating the correlation between the in vitro activities of these compounds and their in vivo effects to better predict their physiological relevance.

By employing the principles and protocols outlined in this guide, the scientific community can continue to build a more complete understanding of the multifaceted pharmacology of lovastatin and its degradation products, ultimately contributing to the development of safer and more effective therapies.

References

-

Rao, S., et al. (1999). Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase. Proceedings of the National Academy of Sciences, 96(14), 7797-7802. [Link]

-

Pressi, G., et al. (2024). Red Yeast Rice or Lovastatin? A Comparative Evaluation of Safety and Efficacy Through a Multifaceted Approach. Phytotherapy Research. [Link]

-

Patil, S. B., et al. (2010). Structure of lovastatin in (A) lactone form and (B) open hydroxy acid form. ResearchGate. [Link]

-

Ebaid, D., et al. (2022). Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor. Metabolites, 12(12), 1205. [Link]

-

Al-Hussaini, M. (2002). In vitro assessment of acute and chronic toxicity of lovastatin to cultured HepG2 hepatoma cells. Memorial University Research Repository. [Link]

-

Alvarez-Lueje, A., et al. (2005). Assessment of the hydrolytic degradation of lovastatin by HPLC. Journal of the Chilean Chemical Society. [Link]

-

Schachter, M. (2022). Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins. International Journal of Molecular Sciences, 23(18), 10468. [Link]

-

Kim, J. S., et al. (2007). Lovastatin Induces Apoptotic Cell Death by Activation of Intracellular Ca2+ Signal in HepG2 Human Hepatoma Cells. Journal of Toxicology and Public Health, 23(3), 189-197. [Link]

-

Vree, T. B., et al. (2003). Differences Between Lovastatin and Simvastatin Hydrolysis in Healthy Male and Female Volunteers. TheScientificWorldJournal, 3, 1332-1343. [Link]

-

Lee, I. T., et al. (2018). Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages. International Journal of Molecular Medicine, 41(2), 1103-1109. [Link]

-

Hosseini, A., et al. (2017). Lovastatin prevents bleomycin-induced DNA damage to HepG2 cells. Research in Pharmaceutical Sciences, 12(3), 225-231. [Link]

-

Nakahara, K., et al. (1995). In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes. Toxicology and Applied Pharmacology, 131(1), 163-172. [Link]

-

Yuan, Y., et al. (2021). Discovery of an orally active VHL-recruiting PROTAC that degrades HMG-CoA reductase. ResearchGate. [Link]

-

Kavanagh, P. V., et al. (2018). Red yeast rice extract reduces interleukin-1 beta secretion from peripheral blood mononuclear cells when treated with cholesterol crystals. pA2 Online. [Link]

-

PharmGKB. (n.d.). Lovastatin Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Choi, J. H., et al. (2016). Cytotoxicity of five statins in HepG2 and HEK293 cells. ResearchGate. [Link]

-

Wang, Y., et al. (2019). Lovastatin derivative dehydrolovastatin ameliorates ulcerative colitis in mice by suppressing NF-κB and inflammatory cytokine expression. International Immunopharmacology, 75, 105777. [Link]

-

Cazedey, E. C. L., et al. (2018). Lovastatin in lactone and hydroxy acid forms and citrinin in red yeast rice powders analyzed by HPTLC-UV/FLD. ResearchGate. [Link]

-

Marzolla, V., et al. (2014). Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo. PLoS ONE, 9(2), e86932. [Link]

-

Ghavipour, M., et al. (2021). An overview on the biological activity and anti-cancer mechanism of lovastatin. Journal of Cellular Physiology, 236(8), 5549-5561. [Link]

-

Luesch, H., et al. (2010). Chemical structures of α,β-dehydrolovastatin (DHLV), lovastatin, α,β-dehydrodihydromonacolin K, mevastatin, simvastatin, and pravastatin. ResearchGate. [Link]

Sources

- 1. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. researchgate.net [researchgate.net]

- 4. Role of Lactone and Acid Forms in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. memorial.scholaris.ca [memorial.scholaris.ca]

- 7. In vitro myotoxicity of the 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors, pravastatin, lovastatin, and simvastatin, using neonatal rat skeletal myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lovastatin derivative dehydrolovastatin ameliorates ulcerative colitis in mice by suppressing NF-κB and inflammatory cytokine expression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Analytical Profiling of 2,3-Dehydro Lovastatin Acid Sodium Salt

This guide serves as an advanced technical resource for researchers and drug development professionals focusing on the structural analog and impurity profile of Lovastatin.

Executive Summary

2,3-Dehydro Lovastatin Acid Sodium Salt (CAS: 188067-71-2 / 1649450-58-7) is a critical degradation product and process impurity associated with the HMG-CoA reductase inhibitor Lovastatin.[1] Unlike the therapeutically active Lovastatin Acid (Mevinolinic Acid), which possesses a 3,5-dihydroxyheptanoic acid pharmacophore essential for enzyme binding, the 2,3-dehydro analog features a conjugated double bond that disrupts the stereochemical configuration required for potency.

In pharmaceutical development, this compound acts as a Critical Quality Attribute (CQA) marker.[1] Its presence indicates specific degradation pathways (dehydration) or fermentation byproducts.[1] This guide details its structural implications, lack of inhibitory efficacy, and the rigorous analytical protocols required for its detection.

Chemical Identity & Structural Context

The biological activity—or lack thereof—of 2,3-Dehydro Lovastatin Acid is best understood through its structural relationship to the parent prodrug and its active metabolite.

| Feature | Lovastatin (Prodrug) | Lovastatin Acid (Active Drug) | 2,3-Dehydro Lovastatin Acid (Impurity) |

| State | Inactive Lactone | Active Open-Ring Hydroxy Acid | Inactive/Low-Potency Degradant |

| Pharmacophore | Cyclic ester (Lactone) | 3,5-Dihydroxyheptanoic acid | 5-Hydroxy-2-heptenoic acid |

| Mechanism | Hydrolyzed in vivo | Mimics HMG-CoA transition state | Steric clash / Loss of H-bond donor |

| Role | API | Therapeutic Agent (Ki = 0.6 nM) | Stability Indicator / Impurity Standard |

Structural Mechanism of Inactivity

The "biological activity" of this compound is defined by its inability to inhibit HMG-CoA reductase effectively.[1]

-

Pharmacophore Disruption: The active statin pharmacophore requires a 3,5-diol structure to mimic the intermediate of HMG-CoA reduction.[1]

-

Dehydration Effect: The "2,3-dehydro" modification typically results from the elimination of the hydroxyl group at position 3 (or dehydration between C2 and C3), forming a double bond.[1]

-

Binding Consequence: This rigidifies the side chain and removes a critical hydrogen bond donor/acceptor, preventing the molecule from binding to the catalytic domain of HMG-CoA reductase.[1]

Biological Pathway & Significance[1][2]

While not a therapeutic target, 2,3-Dehydro Lovastatin Acid is biologically significant as a marker of metabolic stability and fermentation purity .

Metabolic & Degradation Pathway Diagram

The following diagram illustrates the conversion of Lovastatin to its active form and its degradation into the 2,3-dehydro impurity.

Caption: Pathway showing the activation of Lovastatin and the divergent degradation route leading to the inactive 2,3-dehydro analog.

Analytical Protocols: Detection & Quantification

For researchers utilizing 2,3-Dehydro Lovastatin Acid Sodium Salt as a reference standard, precise HPLC conditions are required to separate it from the active acid and the lactone form.

Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: Isolate and quantify 2,3-Dehydro Lovastatin Acid in the presence of Lovastatin and Lovastatin Acid.

1. Reagents & Preparation

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 3.0).[1]

-

Mobile Phase B: Acetonitrile (HPLC Grade).[1]

-

Diluent: Acetonitrile:Water (50:50 v/v).[1]

-

Standard Prep: Dissolve 2,3-Dehydro Lovastatin Acid Sodium Salt to 0.1 mg/mL in diluent.

2. Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm).[2]

-

Flow Rate: 1.5 mL/min.[1]

-

Temperature: 25°C.

-

Detection: UV @ 238 nm (Maximal absorbance for the conjugated diene system).[1]

-

Injection Volume: 10 µL.

3. Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |

| 0.0 | 60 | 40 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 21.0 | 60 | 40 |

4. System Suitability Criteria

-

Resolution (Rs): > 1.5 between Lovastatin Acid and 2,3-Dehydro Lovastatin Acid.[1]

-

Tailing Factor: < 1.5.[1]

-

Relative Retention Time (RRT):

Experimental Workflow Diagram

Caption: Step-by-step analytical workflow for isolating 2,3-Dehydro Lovastatin Acid from complex matrices.

Handling & Stability

-

Light Sensitivity: The conjugated double bond system in the 2,3-dehydro analog makes it susceptible to photo-oxidation.[1] Store in amber vials.

-

pH Stability:

-

Storage: -20°C, desiccated.

References

-

Alberts, A. W., et al. (1980).[1][3] Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent.[1] Proceedings of the National Academy of Sciences.[1] Link[1]

-

Friedman, M. (2010).[1] Conversion Investigation for Lovastatin and Its Derivatives By HPLC. PubMed.[1] Link

-

Tocris Bioscience. (2018).[1] Lovastatin Biological Activity and Chemical Data.[1][4][5][6][7][8][9] Tocris.[1] Link[1]

-

Santa Cruz Biotechnology. (2024).[1] 2,3-Dehydro Lovastatin Acid Sodium Salt Product Data. SCBT.[1] Link[1]

-

United States Pharmacopeia (USP). Lovastatin Monograph: Impurity Testing.[1] (Refer to current USP-NF for official compendial methods).[1]

Sources

- 1. Lovastatin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Conversion investigation for lovastatin and its derivatives by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. Lovastatin - Wikipedia [en.wikipedia.org]

- 6. Lovastatin Acid | C24H38O6 | CID 64727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. adooq.com [adooq.com]

Technical Guide: The Impact of Lovastatin Degradation Kinetics on Cell Proliferation Assays

Executive Summary

The Stability-Activity Paradox: In pharmaceutical formulations, Lovastatin exists primarily as a lactone prodrug.[1] However, its degradation—specifically the hydrolytic conversion to Lovastatin Hydroxy Acid —fundamentally alters its pharmacodynamics. While the hydroxy acid is the requisite pharmacophore for in vivo cholesterol lowering (HMG-CoA reductase inhibition), recent data indicates that the Lovastatin Lactone possesses distinct, often superior, anti-proliferative potency against specific cancer cell lines, potentially via non-canonical proteasome inhibition.

This guide analyzes how the degradation profile of Lovastatin dictates its biological output in cell proliferation assays, providing researchers with the protocols necessary to control, quantify, and interpret these state-dependent effects.

Part 1: The Chemistry of Lovastatin Stability[1]

Lovastatin (Mevinolin) is a fungal secondary metabolite containing a naphthalene ring system and a

The Primary Degradation Pathway: Lactone Hydrolysis

The most critical degradation event regarding cell proliferation is the opening of the lactone ring.

-

Lovastatin Lactone (Prodrug): Lipophilic, cell-permeable.[2]

-

Lovastatin Acid (Degradant/Metabolite): Hydrophilic, charged at physiological pH, requires active transport (OATP) for uptake in hepatocytes, but poorly permeable in many non-hepatic cancer cell lines.

Kinetics: Hydrolysis is pH-dependent.[3]

-

Acidic pH (< 3): Reversible equilibrium; formation of methyl esters if methanol is present.

-

Alkaline pH (> 8): Rapid, irreversible hydrolysis to the hydroxy acid.

-

Neutral pH (7.4): Slow hydrolysis occurs in cell culture media, meaning the concentration of the active antiproliferative species changes during the incubation period of an assay.

Oxidative and Photo-Degradation

Secondary degradation products include:

-

Dehydrolovastatin: Formed via oxidation; possesses a conjugated double bond system.

-

Lovastatin Dimers: Formed under radical stress or high-concentration storage.

-

Epilovastatin: Isomerization product.

These oxidative impurities generally exhibit reduced affinity for HMG-CoA reductase and are often considered non-specific cytotoxic contaminants rather than targeted anti-proliferative agents.

Part 2: Pharmacological Divergence of Degradants

The central thesis of this guide is that degradation is not merely a loss of potency; it is a switch in mechanism.

The Mechanism Switch

| Compound Form | Primary Target | Mechanism of Anti-Proliferation | Cellular Uptake |

| Lovastatin Lactone | Proteasome (20S) & HMG-CoA Reductase | G1 Arrest: Stabilizes p21/p27 by inhibiting their proteasomal degradation. Induces apoptosis via stress pathways.[4] | High: Passive diffusion (Lipophilic). |

| Lovastatin Acid | HMG-CoA Reductase | Mevalonate Depletion: Prevents prenylation (farnesylation/geranylgeranylation) of Ras/Rho proteins. | Low: Carrier-mediated (requires OATP transporters). |

Critical Insight: In many in vitro tumor models (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer), the Lactone is significantly more potent (IC50 ~ 5-10 µM) than the Acid (IC50 > 50 µM or inactive). If your Lovastatin stock degrades to the Acid form before or during the assay, you may observe a false negative for anti-proliferative activity.

Visualization: The Dual-Pathway Mechanism

The following diagram illustrates how the chemical form dictates the biological pathway.

Caption: Figure 1. Divergent Pharmacodynamics. The Lactone form directly inhibits the proteasome, while the Acid form (degradant) is restricted to HMG-CoA reductase inhibition and suffers from poor membrane permeability in non-hepatic cells.

Part 3: Experimental Protocols

To generate reproducible data, you must control the ratio of Lactone to Acid in your experiments.

Preparation of Defined Stock Solutions

Do not rely on generic "Lovastatin" powder without defining its state.

Protocol A: Pure Lovastatin Lactone Stock

-

Dissolve Lovastatin powder in 100% Ethanol or DMSO .

-

Validation: Verify the absence of the acid peak via HPLC (see Section 4).

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which introduce moisture and promote hydrolysis.

Protocol B: Pure Lovastatin Acid Stock (Activated)

-

Dissolve 50 mg Lovastatin Lactone in 1 mL of 100% Ethanol .

-

Add 1 mL of 0.1 N NaOH .

-

Incubate at 50°C for 2 hours .

-

Adjust pH to 7.2 with 0.1 N HCl.

-

Bring to volume with water/buffer.

-

Validation: HPLC should show >99% conversion to the earlier-eluting Acid peak.

The Mevalonate Rescue Assay

This experiment confirms whether the observed anti-proliferative effect is due to HMG-CoA reductase inhibition (Acid effect) or off-target effects (Lactone/Proteasome effect).

-

Seed Cells: Plate A549 or HeLa cells (3,000 cells/well) in 96-well plates.

-

Treatment Groups:

-

Vehicle Control[5]

-

Lovastatin Lactone (10 µM)

-

Lovastatin Acid (10 µM)

-

Lovastatin Lactone (10 µM) + Mevalonolactone (100 µM)

-

Lovastatin Acid (10 µM) + Mevalonolactone (100 µM)

-

-

Incubation: 48–72 hours.

-

Readout: MTT or CellTiter-Glo assay.

Interpretation:

-

If Mevalonate fully rescues viability: Mechanism is HMG-CoA Reductase dependent (likely Acid effect or Lactone

Acid conversion). -

If Mevalonate fails to rescue : Mechanism is Proteasome dependent (Lactone specific effect).

Part 4: Analytical Methodologies for Quality Control

You cannot assume the stability of Lovastatin in cell culture media (pH 7.4, 37°C).

HPLC-UV Stability Monitoring

Run this check on your media at t=0 and t=24h.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v).

-

Flow Rate: 1.5 mL/min.[3]

-

Retention Times (Approximate):

-

Lovastatin Acid: ~6.5 min (Elutes first due to polarity).

-

Lovastatin Lactone: ~10.0 min.

-

Dimers/Oxidation products: Typically elute after the Lactone or as minor peaks between Acid and Lactone.

-

Data Synthesis: Comparative Potency

The following table summarizes the IC50 shift caused by degradation (Lactone

| Cell Line | Lovastatin Lactone IC50 (µM) | Lovastatin Acid IC50 (µM) | Impact of Degradation |

| A549 (Lung) | 10 - 20 | > 100 (Inactive) | Loss of Efficacy |

| MDA-MB-231 | 5 - 8 | > 50 | Loss of Efficacy |

| HepG2 (Liver) | 2 - 5 | 2 - 5 | Neutral (OATP transporters present) |

| HUVEC (Endothelial) | 2 - 5 | 10 - 20 | Reduced Potency |

Part 5: References

-

Alberts, A. W., et al. (1980). Mevinolin: a highly potent competitive inhibitor of hydroxymethylglutaryl-coenzyme A reductase and a cholesterol-lowering agent. Proceedings of the National Academy of Sciences, 77(7), 3957–3961. Link

-

Rao, S., et al. (1999). Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase. Proceedings of the National Academy of Sciences, 96(14), 7797–7802. Link

-

Menter, D. G., et al. (2011). Pleiotropic effects of statins: tumor cell apoptosis and antiproliferative effects.[7][8] Current Opinion in Oncology, 23(1), 1–9. Link

-

Wong, W. W., et al. (2002). Lovastatin induces apoptosis in B-cell lymphoma lines via a caspase-dependent pathway. Leukemia & Lymphoma, 43(4), 859–868. Link

-

Javernik, S., et al. (2001). Comparison of CE and HPLC Methods for Determining Lovastatin and Its Oxidation Products after Exposure to an Oxidative Atmosphere. Croatica Chemica Acta, 74(1), 13–24. Link

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway | Oncotarget [oncotarget.com]

- 3. Assessment of the hydrolytic degradation of lovastatin by HPLC [repositorio.uchile.cl]

- 4. Lovastatin induces apoptosis of HepG-2 cells by activating ROS-dependent mitochondrial and ER stress pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unimore.it [iris.unimore.it]

- 6. researchgate.net [researchgate.net]

- 7. journal.waocp.org [journal.waocp.org]

- 8. Inhibitory effect of lovastatin on human lung cancer cell proliferation by regulating the ERK1/2 and COX-2 pathways - PMC [pmc.ncbi.nlm.nih.gov]

Precision Pharmacokinetics in Oncology: The Role of 2,3-Dehydro Lovastatin Acid Sodium Salt

Content Type: Technical Guide & Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals

Part 1: The Core Directive

Executive Summary: In the repurposing of statins for oncology, reproducibility is the primary bottleneck. While Lovastatin (Monacolin K) has demonstrated efficacy in inhibiting the mevalonate pathway—thereby suppressing YAP/TAZ signaling and tumor proliferation—clinical and in vitro results often vary due to metabolic instability.

2,3-Dehydro Lovastatin Acid Sodium Salt (CAS 188067-71-2) is not merely an impurity; it is a critical metabolic marker and structural analogue used to validate the pharmacokinetics of Lovastatin in cancer models. This guide details the physicochemical properties, mechanistic relevance, and rigorous experimental protocols required to utilize this compound for precise metabolic profiling in cancer research.

Part 2: Scientific Integrity & Logic

The Molecule and the Mechanism

To understand the utility of 2,3-Dehydro Lovastatin Acid, one must first delineate the "Statin Activity Triad" in the tumor microenvironment:

-

Lovastatin Lactone: The lipophilic prodrug (enters cells efficiently).

-

Lovastatin Acid (Active): The hydrolyzed form that binds HMG-CoA Reductase.

-

2,3-Dehydro Lovastatin Acid: The elimination product/metabolite.

Why it matters in Cancer: In oncology studies, researchers often assume the concentration of "Lovastatin" added to the media remains constant. However, in the acidic or enzymatically active tumor microenvironment, Lovastatin undergoes rapid hydrolysis and subsequent degradation. The 2,3-dehydro derivative is formed via the elimination of the hydroxyl group at the C3 position.

-

Pharmacological Status: While it retains affinity for HMG-CoA reductase, its potency differs from the parent acid. Its primary value in research lies in quantifying drug stability . If your cell culture media shows high levels of the 2,3-dehydro form, your effective drug concentration (Lovastatin Acid) is lower than calculated, potentially leading to false-negative toxicity data.

Experimental Framework: Validating Statin Efficacy

The following protocols are designed to ensure that observed anti-proliferative effects are due to the active drug and not confounded by degradation products.

Protocol A: Preparation and Solubility

Unlike the lactone form (soluble in DMSO/Ethanol), the Sodium Salt of the 2,3-dehydro acid is water-soluble, making it distinct in handling.

-

Solvent: Water (primary), Methanol (secondary).

-

Stability: High pH (>8) promotes stability of the salt; acidic conditions (< pH 5) risk lactonization or precipitation.

-

Storage: -20°C, desiccated, protected from light.

Protocol B: Differential Cytotoxicity Assay (In Vitro)

To determine if the 2,3-dehydro metabolite contributes to the observed cancer cell death or is an inert bystander.

-

Cell Lines: Use metabolic-active lines (e.g., HepG2, Hepatocellular Carcinoma) and metabolic-passive lines (e.g., MCF-7, Breast Cancer).

-

Dosing:

-

Arm A: Lovastatin Lactone (Prodrug control).

-

Arm B: Lovastatin Acid (Active control).

-

Arm C: 2,3-Dehydro Lovastatin Acid Sodium Salt (Test compound).

-

-

Endpoint: MTT or CellTiter-Glo assay at 24h, 48h, and 72h.

-

Analysis: Calculate IC50. If Arm C IC50 >> Arm B, the metabolite is less active. If Arm C accumulates in Arm B samples (verified via HPLC), correct the Arm B potency calculations.

Protocol C: HPLC-MS/MS Quantification (The "Gold Standard")

This workflow allows you to track the conversion of Lovastatin in patient plasma or mouse xenograft models.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 30% B to 90% B over 10 minutes.

-

Detection: MS/MS (MRM mode). The 2,3-dehydro form has a mass shift of -18 Da (loss of H2O) relative to Lovastatin Acid.

Part 3: Visualization & Formatting

Data Presentation: Physicochemical Comparison

| Feature | Lovastatin (Lactone) | Lovastatin Acid (Active) | 2,3-Dehydro Lovastatin Acid Na+ |

| Role | Prodrug (Cell Permeable) | HMG-CoA Inhibitor | Metabolite / Analytical Standard |

| Solubility | DMSO, Ethanol | DMSO, Water (pH >7) | Water (>10 mg/mL) , Methanol |

| Molecular Weight | ~404.54 g/mol | ~422.55 g/mol | ~426.52 g/mol (Na+ Salt) |

| Key Structural Change | Closed Lactone Ring | Open Ring, 3,5-OH | C2-C3 Double Bond (Elimination) |

| Cancer Application | Primary Treatment | Active Species | PK/PD Validation & QC |

Pathway Visualization

The following diagram illustrates the Mevalonate Pathway and the specific entry point where 2,3-Dehydro Lovastatin serves as a competitive inhibitor or metabolic shunt.

Caption: The Mevalonate Pathway illustrating the dual-inhibitory potential of Lovastatin Acid and its 2,3-Dehydro metabolite on HMG-CoA Reductase, ultimately blocking YAP/TAZ-driven cancer progression.

Experimental Workflow: Metabolic Profiling

This diagram outlines the rigorous sample preparation required to isolate the sodium salt form from biological matrices.

Caption: Standardized workflow for the extraction and quantification of Lovastatin metabolites from biological samples.

Part 4: References

-

Alvarez-Lueje, A., et al. (2005). Assessment of the hydrolytic degradation of lovastatin by HPLC. Universidad de Chile. Retrieved from [Link]

-

Mulder, T. P., et al. (1996). Hydrolytic stability of lovastatin and simvastatin. (General reference on statin stability).

-

Yang, Z., et al. (2016). Lovastatin exerts anticancer effect on triple-negative breast cancer cell line MDA-MB-231.[1] (Contextual reference for Lovastatin in cancer).

Sources

Technical Guide: Discovery and Isolation of Lovastatin Fermentation Byproducts

Executive Summary

Lovastatin (Monacolin K) is a premier HMG-CoA reductase inhibitor produced primarily via submerged fermentation of Aspergillus terreus.[1] While the therapeutic efficacy of lovastatin is well-established, the fermentation process inherently generates a complex matrix of structurally related polyketides and shunt metabolites.

This guide addresses the technical challenge of identifying, isolating, and purifying these co-metabolites. In drug development, these "byproducts" are critical: they serve as biosynthetic intermediates (Monacolin J), potential impurities (Sulochrin), or novel bioactive scaffolds. We provide a rigorous, data-driven framework for separating these compounds from the target API, grounded in the causality of the polyketide synthase (PKS) machinery.

Biosynthetic Origins: The PKS Machinery

To isolate byproducts, one must first understand their genesis. Lovastatin biosynthesis in A. terreus is governed by two type I polyketide synthase systems: LovB (Nonaketide Synthase) and LovF (Diketide Synthase) .

-

The Main Chain (LovB): Assembles the hexahydronaphthalene core. Premature release or incomplete reduction here yields Monacolin L and Dihydromonacolin L .

-

The Side Chain (LovF): Synthesizes the 2-methylbutyryl side chain. Failure to attach this chain results in Monacolin J .

-

The Shunt Pathway: A competitive utilization of Acetyl-CoA/Malonyl-CoA resources often leads to the formation of Sulochrin , a benzophenone derivative that is the most significant non-statin impurity in A. terreus fermentation.

Visualization: Biosynthetic Divergence

The following diagram maps the critical divergence points where byproducts are generated.

Figure 1: Divergence of lovastatin biosynthesis in A. terreus showing origins of key byproducts.

Analytical Discovery Strategy

Discovery of impurities typically occurs during scale-up when HPLC chromatograms reveal "unknown" peaks. The identification strategy relies on Relative Retention Time (RRT) and UV spectral matching.

Analytical Method Parameters

-

Column: C18 (250 x 4.6 mm, 5 µm)

-

Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid (60:40 v/v)

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 238 nm (characteristic of the diene system in statins)

Table 1: Common Fermentation Byproducts & Impurities

| Compound | RRT (approx) | Origin | Key Structural Feature |

| Monacolin J | 0.65 | Hydrolysis precursor | Missing C8 side chain (-C5H9O) |

| Monacolin L | 0.82 | Biosynthetic precursor | Missing C8-OH and side chain |

| Lovastatin (Acid) | 0.92 | Hydrolysis product | Open lactone ring (Mevinolinic acid) |

| Lovastatin (Lactone) | 1.00 | Target API | Closed lactone ring |

| Impurity A (Methyl Ester) | 1.06 | Artifact | Methyl ester of acid form (MeOH extraction artifact) |

| Dihydromonacolin K | 1.15 | Biosynthetic variant | Saturated C4a-C5 double bond |

| Sulochrin | 0.40 - 0.50* | Metabolic Shunt | Benzophenone structure (Distinct UV max ~290nm) |

Note: Sulochrin elutes significantly earlier due to high polarity and distinct chemistry.

Isolation & Purification Protocols

Protocol A: Primary Extraction & Lactonization

This protocol isolates the "Total Statin Complex" from the fermentation broth.

Rationale: Lovastatin exists in equilibrium between the hydroxy-acid (open ring) and lactone (closed ring) forms. Fermentation pH (6.0–7.0) favors the acid. Downstream processing must force lactonization to stabilize the molecule and improve lipophilicity for extraction.

-

Broth Conditioning:

-

Harvest fermentation broth (e.g., 5 L).

-

Adjust pH to 2.0–2.5 using 2N H₂SO₄. Why: Acidic pH protonates the carboxylate, facilitating solvent extraction and initiating lactonization.

-

-

Lactonization (In-situ):

-

Heat the acidified broth to 50–60°C for 2 hours with constant agitation.

-

Validation: Monitor by HPLC until the Acid:Lactone ratio shifts >95% to Lactone.

-

-

Solvent Extraction:

-

Add Ethyl Acetate or Toluene (1:1 v/v ratio).

-

Agitate for 60 mins; allow phase separation.

-

Collect organic phase.[2] Wash with 5% NaHCO₃ (removes acidic impurities including residual mevinolinic acid and some pigments).

-

-

Concentration:

-

Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield the Oleoresin (Crude Extract) .

-

Protocol B: Targeted Isolation of Sulochrin

Sulochrin is the major non-statin impurity. Its isolation is often required for toxicity studies or as a bioactive standard.

-

Partitioning:

-

Dissolve Crude Extract (from Protocol A) in Methanol .

-

Partition against n-Hexane .

-

Result: Lovastatin and lipophilic statins migrate to Hexane; Sulochrin and polar impurities remain in Methanol.

-

-

Flash Chromatography:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Chloroform:Methanol (95:5).

-

Fractionation: Sulochrin elutes as a distinct yellow band (visible) prior to statin fractions.

-

-

Crystallization:

-

Concentrate sulochrin-rich fractions. Recrystallize from Acetone/Petroleum Ether to yield yellow needles.

-

Protocol C: Preparative HPLC for Structural Variants (Monacolin J, X)

For structurally similar byproducts (e.g., Monacolin J, Dihydromonacolin K), crystallization is insufficient.

-

System: Preparative HPLC (e.g., Waters AutoPurification).

-

Column: C18 Prep Column (19 x 150 mm, 5 µm).

-

Gradient Method:

-

Solvent A: 0.1% Formic Acid in Water.

-

Solvent B: Acetonitrile.[3]

-

0-5 min: 40% B (Isocratic).

-

5-25 min: 40% -> 80% B (Linear Gradient).

-

-

Fraction Collection:

-

Trigger collection based on UV threshold at 238 nm.

-

Self-Validating Step: Re-inject collected fractions onto analytical HPLC to confirm purity >98% before pooling.

-

Workflow Visualization

The following diagram illustrates the integrated downstream processing logic, separating the target API from its specific byproducts.

Figure 2: Integrated isolation workflow for Lovastatin and key fermentation byproducts.

Characterization & Identification

Once isolated, the identity of byproducts must be confirmed using spectroscopic data.

-

Lovastatin (Reference):

-

MS: m/z 405.2 [M+H]+.

-

1H NMR: Characteristic olefinic protons at δ 5.98 (d) and 5.77 (dd).

-

-

Impurity A (Methyl Ester):

-

Discovery: Often appears if methanol is used during extraction of acidic broth.

-

Diagnostic Signal: Sharp singlet at δ 3.57 ppm (-OCH₃) in 1H NMR, absent in Lovastatin.

-

MS: m/z 419 [M+H]+ (14 units higher than Lovastatin).

-

-

Monacolin X:

-

Structure: Contains a keto-ester side chain instead of the methylbutyryl chain.

-

NMR: Appearance of a methyl ketone signal (~2.1 ppm).

-

References

-

Belwal, C., et al. (2014). "Isolation, Identification and Characterization of Unknown Impurity in Fermentation Based Active Pharmaceutical Ingredient Lovastatin." Research & Reviews: Journal of Pharmaceutical Analysis. Link

-

Endo, A. (1985).[4] "Dihydromonacolin L and monacolin X, new metabolites those inhibit cholesterol biosynthesis."[4] The Journal of Antibiotics. Link

-

Dewi, R. T., et al. (2011). "Production of Lovastatin and Sulochrin by Aspergillus Terreus Using Solid State Fermentation." Makara Journal of Technology.[5] Link

-

Xu, Y., et al. (2013). "LovG is the Thioesterase Required for Dihydromonacolin L Release and Lovastatin Nonaketide Synthase Turnover." Journal of the American Chemical Society.[4] Link

-

Kumar, S., et al. (2006). "Process for the isolation of lovastatin." U.S. Patent 7,052,886. Link

Sources

spectroscopic analysis of 2,3-Dehydro Lovastatin Acid Sodium Salt

An In-Depth Technical Guide to the Spectroscopic Analysis of 2,3-Dehydro Lovastatin Acid Sodium Salt

Introduction

In the landscape of pharmaceutical development and quality control, the precise characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. 2,3-Dehydro Lovastatin Acid Sodium Salt is a critical process impurity and potential degradation product associated with Lovastatin, a widely used HMG-CoA reductase inhibitor.[1][2] Its identification and quantification are essential for ensuring the safety, efficacy, and stability of the final drug product. This guide provides a comprehensive, in-depth exploration of the core spectroscopic techniques required for the unambiguous structural elucidation and analysis of this specific compound.

This document moves beyond simple data reporting, offering a narrative grounded in the principles of analytical chemistry. We will explore the causality behind methodological choices, ensuring that each analytical step is part of a self-validating system. The protocols and interpretations herein are designed for researchers, analytical scientists, and drug development professionals who require a robust understanding of this molecule's spectroscopic signature.

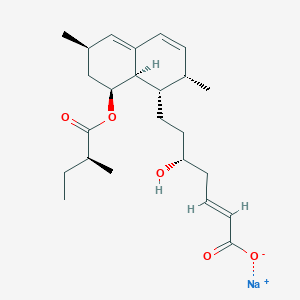

Molecular Structure and Key Analytical Features

Understanding the molecular architecture is the foundation of any spectroscopic analysis. The structure of 2,3-Dehydro Lovastatin Acid Sodium Salt presents several key features that are amenable to spectroscopic investigation:

-

Hexahydronaphthalene Core: A complex polycyclic system with multiple chiral centers.

-

Ester Side-Chain: A (S)-2-methylbutanoyl group attached to the core.

-

Heptenoic Acid Side-Chain: This chain contains the defining features for this specific impurity:

-

A hydroxyl group at C5.

-

A cis (Z) carbon-carbon double bond between C2 and C3.

-

A sodium carboxylate group at C1, which significantly influences its solubility and spectroscopic properties compared to the parent acid or lactone form.

-

The presence of the α,β-unsaturated carboxylate system and the conjugated diene within the core structure are the primary chromophores responsible for its UV-Vis activity.

Caption: Chemical structure of 2,3-Dehydro Lovastatin Acid Sodium Salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing unparalleled insight into the molecular framework through the chemical environment of ¹H and ¹³C nuclei.[3] For this molecule, NMR confirms the presence and stereochemistry of the 2,3-dehydro bond, a critical differentiating feature.

Expertise & Causality: Why NMR?

-

¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their spatial relationships through spin-spin coupling. The key diagnostic signals are the vinylic protons at C2 and C3. Their coupling constant (J-value) is definitive for establishing the cis (Z) or trans (E) geometry of the double bond.

-

¹³C NMR: Complements the ¹H data by providing a count of unique carbon atoms and identifying their functional type (e.g., C=O, C=C, C-O). This is crucial for confirming the overall carbon skeleton.

-

2D NMR (COSY, HSQC): These experiments are essential for unambiguously assigning proton and carbon signals by establishing connectivity between adjacent protons (COSY) and directly bonded proton-carbon pairs (HSQC).

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent.

-

Solvent Choice: Deuterium oxide (D₂O) is an excellent choice due to the salt's high polarity. It will exchange the labile -OH proton, simplifying the spectrum. For observing the hydroxyl proton, aprotic polar solvents like DMSO-d₆ are preferred.

-

-

Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and resolution.[4]

-

Data Acquisition:

-

Acquire a standard ¹H spectrum with 8-16 scans.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.

-

If required for full assignment, perform 2D COSY and HSQC experiments using standard instrument pulse programs.

-

Caption: Workflow for NMR spectroscopic analysis.

Expected Spectral Data & Interpretation

The interpretation relies on comparing the obtained spectrum to that of lovastatin acid and known chemical shift ranges.[5][6]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Functional Group | Atom(s) | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key Insights |

|---|---|---|---|---|

| Carboxylate | C1 | - | ~175-180 | Shift confirms deprotonated state. |

| Alkene (cis) | C2-H, C3-H | ~5.8 - 6.5 (multiplets) | ~125-145 | Crucial diagnostic signals. J-coupling of ~10-12 Hz confirms cis geometry. |

| Hydroxyl Methine | C5-H | ~4.0 - 4.2 | ~65-70 | Position adjacent to hydroxyl group. |

| Ester Methoxy | C8-H | ~5.3 - 5.5 | ~70-75 | Proton is deshielded by the ester oxygen. |

| Polycyclic Core | Various | 0.8 - 2.5 (complex region) | 20 - 60 | Overlapping signals characteristic of the statin core. |

| Methyl Groups | Various | 0.8 - 1.2 (doublets, triplets) | 10 - 25 | Signals from the core and ester side-chain. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. It provides definitive evidence of identity through mass-to-charge ratio (m/z) measurement.

Expertise & Causality: Why MS?

-

Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, can measure the molecular mass with high accuracy (<5 ppm error), allowing for the confident determination of the elemental formula (C₂₄H₃₅NaO₅).

-

Structural Fragmentation: Tandem MS (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. The resulting fragment ions provide a "fingerprint" that reveals structural motifs, such as the loss of the ester side chain or water molecules, further confirming the proposed structure.[7][8]

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water. The presence of the sodium salt ensures it is readily ionizable.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is ideal. ESI is a soft ionization technique that minimizes fragmentation of the parent molecule.

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source.

-

Acquire spectra in both positive and negative ion modes.

-

Negative Mode: Expected to be highly sensitive due to the pre-existing carboxylate anion. The primary ion observed should be [M-Na]⁻.

-

Positive Mode: Will likely show the sodium adduct [M-Na+2Na]⁺, which simplifies to [M+Na]⁺.

-

-

For MS/MS, select the parent ion of interest and apply collision-induced dissociation (CID) energy to generate fragment ions.

-

Caption: Workflow for Mass Spectrometric analysis.

Expected Mass Data & Interpretation

For the molecular formula C₂₄H₃₅NaO₅, the monoisotopic molecular weight is 426.23 g/mol .

Table 2: Predicted m/z Values in High-Resolution Mass Spectrometry

| Ion | Formula | Calculated m/z | Ionization Mode | Interpretation |

|---|---|---|---|---|

| [M-Na]⁻ | C₂₄H₃₅O₅⁻ | 403.2484 | Negative ESI | Parent ion (free acid form). |

| [M+Na]⁺ | C₂₄H₃₅Na₂O₅⁺ | 449.2298 | Positive ESI | Disodium adduct of the parent molecule. |

| Fragment 1 | C₁₉H₂₇O₃⁻ | 303.1960 | Negative MS/MS | Loss of the methylbutanoyloxy side chain (C₅H₈O₂). |

| Fragment 2 | C₂₄H₃₃O₄⁻ | 385.2379 | Negative MS/MS | Loss of water (H₂O) from the parent ion. |

Infrared (IR) Spectroscopy